Basic red 46
Overview
Description
Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye belonging to the class of azo dyes. It is characterized by its vibrant red to orange-red shade and is widely used in various industries, including textiles, leather, paper, paints, candles, and adhesives. The compound is water-soluble and exhibits good affinity towards water, making it an effective dye for different substrates .
Mechanism of Action
Target of Action
Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye primarily used in various industries, including textile, food, and cosmetics . Its primary targets are the molecules of these substances, where it binds to give them their desired color.
Mode of Action
The interaction of this compound with its targets is primarily through adsorption . This process involves the dye molecules adhering to the surface of the target molecules. The dye’s structure, which includes an azo group (-N=N-), allows it to form bonds with the target molecules, resulting in a change in their color .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the adsorption process. The dye molecules bind to the target molecules, altering their surface properties and resulting in a color change . The downstream effects of this process are largely dependent on the specific application of the dye.
Pharmacokinetics
This suggests that the dye has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, it can be absorbed onto certain surfaces, distributed throughout a solution, and then removed or “excreted” from the solution through processes like adsorption .
Result of Action
The primary result of this compound’s action is the coloration of the target substance. By binding to the target molecules, the dye imparts its color, resulting in a visible change . Additionally, the dye can be removed from solutions, suggesting potential for reuse and recycling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the dye’s adsorption capacity . Additionally, the temperature and the presence of other chemicals can also impact the dye’s effectiveness . Understanding these factors is crucial for optimizing the use of this compound in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 46 is synthesized through a series of chemical reactions involving the coupling of benzylmethylamine with diazonium salts derived from aromatic amines. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzylmethylamine under controlled pH conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Raw Material Preparation: High-purity aromatic amines and benzylmethylamine are prepared.
Reaction Optimization: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification: The resulting dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Basic Red 46 undergoes various chemical reactions, including:
Oxidation: The azo bond (-N=N-) can be oxidized to form different products.
Reduction: The azo bond can be reduced to form aromatic amines.
Substitution: The aromatic rings in the dye can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the azo dye.
Reduction Products: Aromatic amines such as benzylmethylamine and substituted anilines.
Substitution Products: Halogenated, sulfonated, or nitrated derivatives of the dye
Scientific Research Applications
Basic Red 46 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, leather processing, and paper manufacturing
Comparison with Similar Compounds
Basic Red 1: Another azo dye with similar applications but different shade and properties.
Basic Red 18: Known for its use in textile dyeing with slightly different chemical structure.
Basic Red 22: Used in similar industries but with different fastness properties.
Uniqueness of Basic Red 46: this compound is unique due to its specific shade, high water solubility, and good dyeing properties. It offers excellent colorfastness and stability under various conditions, making it a preferred choice in many applications .
Properties
IUPAC Name |
N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRPJPCZWZVSR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879822 | |
Record name | C.I. Basic Red 46 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12221-69-1 | |
Record name | Basic Red 46 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic red 46 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Basic Red 46 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASIC RED 46 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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